molecular formula C13H9Cl2F3N4O3 B5774670 methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate

methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B5774670
M. Wt: 397.13 g/mol
InChI Key: YGFADKUMMPEOEJ-IGCPIRJNSA-N
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Description

Methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group, a hydrazinyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The hydrazinyl group is then added via a condensation reaction with an appropriate hydrazine derivative. Finally, the esterification of the carboxylic acid group yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its hydrazinyl and trifluoromethyl groups are known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antiviral, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group enhances lipophilicity, improving cell membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-methylpyrimidine-5-carboxylate
  • Methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)thiazole-5-carboxylate

Uniqueness

Compared to similar compounds, methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the combination of its trifluoromethyl and hydrazinyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4O3/c1-5(6-3-8(14)25-10(6)15)21-22-12-19-4-7(11(23)24-2)9(20-12)13(16,17)18/h3-4H,1-2H3,(H,19,20,22)/b21-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFADKUMMPEOEJ-IGCPIRJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC)C2=C(OC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC)/C2=C(OC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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